molecular formula C26H29N3O4 B11014022 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide

Cat. No.: B11014022
M. Wt: 447.5 g/mol
InChI Key: VZKVCJUBXDHABK-UHFFFAOYSA-N
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Description

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy, dimethyl, and benzimidazole groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base.

    Substitution Reactions: The methoxy and dimethyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Benzimidazole Moiety: The benzimidazole group is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivative.

    Coupling Reactions: The final step involves coupling the chromen-2-one core with the benzimidazole moiety through an amide bond formation using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the chromen-2-one core, resulting in the formation of dihydro derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.

Scientific Research Applications

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or catalytic activity.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide can be compared with other similar compounds, such as:

    Coumarin Derivatives: These compounds share the chromen-2-one core but differ in their substitution patterns, leading to variations in their biological activities.

    Benzimidazole Derivatives: These compounds contain the benzimidazole moiety and are known for their diverse pharmacological properties.

    Flavonoids: These compounds have a similar chromen-2-one core and are widely studied for their antioxidant and anti-inflammatory activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[3-(1-methylbenzimidazol-2-yl)propyl]propanamide

InChI

InChI=1S/C26H29N3O4/c1-16-18-11-13-22(32-4)17(2)25(18)33-26(31)19(16)12-14-24(30)27-15-7-10-23-28-20-8-5-6-9-21(20)29(23)3/h5-6,8-9,11,13H,7,10,12,14-15H2,1-4H3,(H,27,30)

InChI Key

VZKVCJUBXDHABK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCCCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

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